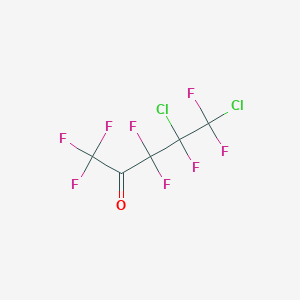
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one is a chemical compound with the molecular formula C₅Cl₂F₈O It is known for its unique structure, which includes multiple chlorine and fluorine atoms, making it a highly fluorinated ketone
Preparation Methods
The synthesis of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one typically involves the fluorination of corresponding chlorinated precursors. One common method involves the reaction of chlorinated pentanone with fluorinating agents under controlled conditions. Industrial production methods may include the use of specialized fluorination reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorination on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in designing drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one can be compared with other similar compounds, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.
4,5-Dichloro-1,2,3-dithiazolium chloride: Used in the synthesis of sulfur-nitrogen heterocycles.
5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazole: Utilized in the production of specialty chemicals.
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinctive chemical properties and reactivity compared to other compounds .
Properties
CAS No. |
20474-89-9 |
|---|---|
Molecular Formula |
C5Cl2F8O |
Molecular Weight |
298.94 g/mol |
IUPAC Name |
4,5-dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one |
InChI |
InChI=1S/C5Cl2F8O/c6-4(13,5(7,14)15)2(8,9)1(16)3(10,11)12 |
InChI Key |
DFBGAGSLSPFLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















